molecular formula C8H7BrFNO2 B13921958 3-Amino-5-bromo-6-fluoro-2-methylbenzoic acid

3-Amino-5-bromo-6-fluoro-2-methylbenzoic acid

Cat. No.: B13921958
M. Wt: 248.05 g/mol
InChI Key: GTJRQNOVRCAAQX-UHFFFAOYSA-N
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Description

3-Amino-5-bromo-6-fluoro-2-methylbenzoic acid is an aromatic compound with the molecular formula C8H7BrFNO2 This compound is characterized by the presence of amino, bromo, fluoro, and methyl substituents on a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-bromo-6-fluoro-2-methylbenzoic acid typically involves multi-step organic reactions. One common method is the bromination and fluorination of 2-methylbenzoic acid, followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions often require the use of strong acids, bases, and specific catalysts to achieve the desired substitutions and functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-bromo-6-fluoro-2-methylbenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and fluoro substituents can be replaced by other groups through nucleophilic aromatic substitution.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

3-Amino-5-bromo-6-fluoro-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-5-bromo-6-fluoro-2-methylbenzoic acid depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity through binding or inhibition. The molecular targets and pathways involved can vary widely, necessitating detailed studies to elucidate the precise mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-bromo-5-methylbenzoic acid
  • 3-Fluoro-2-methylbenzoic acid
  • 3-Amino-5-bromobenzoic acid

Uniqueness

3-Amino-5-bromo-6-fluoro-2-methylbenzoic acid is unique due to the specific combination of substituents on the benzoic acid core

Properties

Molecular Formula

C8H7BrFNO2

Molecular Weight

248.05 g/mol

IUPAC Name

5-amino-3-bromo-2-fluoro-6-methylbenzoic acid

InChI

InChI=1S/C8H7BrFNO2/c1-3-5(11)2-4(9)7(10)6(3)8(12)13/h2H,11H2,1H3,(H,12,13)

InChI Key

GTJRQNOVRCAAQX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1N)Br)F)C(=O)O

Origin of Product

United States

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